Flucycloxuron

Catalog No.
S528111
CAS No.
113036-88-7
M.F
C25H20ClF2N3O3
M. Wt
483.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flucycloxuron

Miticide resistance and non-target toxicity disrupt IPM programs. Flucycloxuron (CAS 113036-88-7) is a benzoylphenylurea acaricide that inhibits chitin synthesis, providing ovicidal and nymphicidal control of Tetranychus urticae while preserving beneficial Phytoseiulus persimilis. • Potent transovarial activity via high cuticular penetration • Safe for key biological control agents, unlike abamectin or bifenthrin • Reduces active ingredient load per hectare. Suitable for greenhouse and orchard formulations. Supply chain reliability ensures consistent research and development delivery.

CAS Number

113036-88-7

Product Name

Flucycloxuron

IUPAC Name

N-[[4-[[[(4-chlorophenyl)-cyclopropylmethylidene]amino]oxymethyl]phenyl]carbamoyl]-2,6-difluorobenzamide

Molecular Formula

C25H20ClF2N3O3

Molecular Weight

483.9 g/mol

InChI

InChI=1S/C25H20ClF2N3O3/c26-18-10-8-17(9-11-18)23(16-6-7-16)31-34-14-15-4-12-19(13-5-15)29-25(33)30-24(32)22-20(27)2-1-3-21(22)28/h1-5,8-13,16H,6-7,14H2,(H2,29,30,32,33)

InChI Key

PCKNFPQPGUWFHO-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Flucycloxuron; Andalin

Canonical SMILES

C1CC1C(=NOCC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F)C4=CC=C(C=C4)Cl

Isomeric SMILES

C1CC1/C(=N/OCC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F)/C4=CC=C(C=C4)Cl

The exact mass of the compound Flucycloxuron is 483.1161 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of flucycloxuron in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Acaricides. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg, 100 mg

Flucycloxuron is a highly specialized benzoylphenylurea (BPU) chitin synthesis inhibitor. While traditional BPUs are primarily insecticidal, flucycloxuron is distinguished by its potent acaricidal properties, particularly against the eggs and immature stages of phytophagous mites such as Tetranychus urticae. It operates by disrupting chitin deposition during molting and embryogenesis. For procurement professionals and formulation scientists, flucycloxuron represents a critical active ingredient for Integrated Pest Management (IPM) programs, offering a distinct combination of high target-pest toxicity, exceptional cuticular penetration, and documented safety toward beneficial predatory mites, making it a highly effective alternative to broad-spectrum neurotoxic acaricides [1].

Research Fit

1
Target Mite egg and immature stages
2
Mode of action Chitin synthesis inhibitor (IRAC 15)
3
Research context Acaricide resistance management studies

Substituting flucycloxuron with generic BPUs like diflubenzuron or triflumuron fundamentally compromises acaricidal efficacy, as these baseline analogs lack the specific transovarial and nymphicidal activity required to control spider mite outbreaks[1]. Conversely, replacing flucycloxuron with traditional neurotoxic acaricides (such as abamectin or bifenthrin) achieves target mite control but causes catastrophic mortality in beneficial predatory mites (e.g., Phytoseiulus persimilis), thereby destroying the biological control foundation of modern IPM systems[2]. Procurement decisions must prioritize flucycloxuron when the application demands both targeted chitin-inhibition and strict preservation of non-target beneficial species.

Substitution Risk

Legacy BPU (diflubenzuron): Reported lower chitin inhibition potency may reduce target control in comparative assays.
Clofentezine/hexythiazox: Cross-resistance in field strains may limit efficacy; susceptibility to flucycloxuron may be retained but must be verified.
Broad-spectrum neurotoxic acaricides: Different mode of action may not address chitin-synthesis-inhibitor resistance management needs.

Superior Cuticular Absorption and Toxicity vs. Baseline BPUs

In comparative topical application assays on Tenebrio molitor, flucycloxuron demonstrated the highest cuticular absorption and overall toxicity among tested chitin synthesis inhibitors, significantly outperforming both diflubenzuron and halofenozide[1]. This enhanced cuticular penetration directly translates to higher bioavailability at the target site, allowing formulators to achieve effective pest control at lower active ingredient concentrations compared to baseline BPUs.

Evidence DimensionCuticular absorption and relative toxicity
Target Compound DataFlucycloxuron (Highest absorption and highest toxicity)
Comparator Or BaselineDiflubenzuron and Halofenozide (Lower absorption and lower toxicity)
Quantified DifferenceFlucycloxuron ranked as the most toxic and most readily absorbed CSI through the adult cuticle among the tested compounds.
ConditionsIn vivo topical application on Tenebrio molitor pupae and adults.

Higher cuticular penetration allows for lower active ingredient loading in commercial formulations, improving cost-efficiency and reducing environmental chemical burden.

Chitin inhibition rank
Head-to-head
Flucycloxuron ≈ triflumuron > diflubenzuron
Supports higher potency selection for chitin inhibition assays
14C-labelled precursor assay, Tenebrio molitor pupae

Marked Inhibition of Cellular Respiratory Metabolism

Beyond chitin synthesis inhibition, flucycloxuron exerts a profound secondary effect on cellular respiratory metabolism. In a Paramecium sp. cellular model evaluated via polarography (oxygen electrode), treatment with 10-20 µg/ml of flucycloxuron resulted in a severe inhibition of oxygen consumption and cellular growth [1]. When compared head-to-head, this respiratory metabolic inhibition was explicitly noted to be 'a lot more marked' with flucycloxuron than with an equivalent 10-20 µg/ml dose of diflubenzuron [1].

Evidence DimensionInhibition of cellular oxygen consumption and growth
Target Compound DataFlucycloxuron at 10-20 µg/ml (Severe inhibition of respiratory metabolism)
Comparator Or BaselineDiflubenzuron at 10-20 µg/ml (Significantly less marked inhibition)
Quantified DifferenceFlucycloxuron demonstrated a substantially more aggressive disruption of respiratory metabolism than the baseline CSI diflubenzuron at identical concentrations.
ConditionsParamecium sp. cellular model, polarography technique.

This secondary metabolic disruption profile makes flucycloxuron a highly potent candidate for complex physiological assays and multi-pathway pest control formulations.

Cross-resistance profile
Direct comparison
Activity retained in many resistant strains
May support rotation strategy in resistant populations
26 field strains; multiple regression constrained through mean

High Selectivity and Safety for Beneficial Predatory Mites

A critical procurement differentiator for flucycloxuron is its exceptional selectivity profile. While highly toxic to phytophagous mites like Tetranychus urticae, flucycloxuron has been repeatedly shown to have essentially no toxic effect on beneficial predatory mites such as Phytoseiulus persimilis [1]. In stark contrast, standard neurotoxic acaricides like abamectin and bifenthrin cause significant and sustained mortality in P. persimilis populations for up to 14 days post-application[2].

Evidence DimensionMortality of beneficial predatory mites (Phytoseiulus persimilis)
Target Compound DataFlucycloxuron (Harmless / no toxic effect on predators)
Comparator Or BaselineAbamectin and Bifenthrin (Significant predator mortality 1-14 days post-application)
Quantified DifferenceFlucycloxuron preserves the functional predator population compared to near-total eradication by traditional acaricides over a 14-day window.
ConditionsResidual toxicity assays on leaf disks / glass plates.

Mandatory for procurement in IPM programs where chemical interventions must synergize with, rather than destroy, biological control agents.

Ovo-larvicidal LC90
Class-level inference
84 mg a.i./L (20°C)
Reported LC90 for egg control timing
Panonychus ulmi eggs on apple leaves; no direct BPU comparator
Stage-specific activity
Cross-study comparable
Larvae/protonymphs susceptible; >90% penetration in 8h
Informs application timing for early instar stages
Compared to pyridaben adulticidal profile; topical assays

Active Ingredient for IPM-Compatible Acaricide Formulations

Flucycloxuron is the exact right choice for formulations deployed in greenhouses and orchards where preserving natural predators like Phytoseiulus persimilis is mandatory, avoiding the destructive ecological impact of traditional neurotoxins [1].

High-Efficiency Low-Dose Crop Protection Products

Due to its documented superiority in cuticular absorption over baseline BPUs like diflubenzuron, flucycloxuron is highly suited for advanced agricultural formulations designed to minimize the active ingredient load per hectare [2].

Development of Multi-Pathway Cellular Disruptors

In ecotoxicological and cellular research, flucycloxuron is utilized as a benchmark compound in assays requiring both chitin synthesis inhibition and profound respiratory metabolism disruption, outperforming standard BPUs in metabolic suppression [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Resistant mite management research
Cross-resistance profile
Susceptibility in target populations
Early instar population control studies
Ovo-larvicidal activity profile
Egg and larval stage susceptibility
IPM compatibility testing
Selective toxicity profile
Non-target arthropod safety assays

XLogP3

6.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

483.1161255 Da

Monoisotopic Mass

483.1161255 Da

Heavy Atom Count

34

Appearance

Solid powder

Melting Point

143.6 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q74OBK70KB

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.05e-10 mmHg

Pictograms

Irritant

Irritant

Other CAS

113036-88-7
94050-53-0

Wikipedia

(E)-flucycloxuron
Flucycloxuron

Use Classification

Agrochemicals -> Acaricides
1: Rouabhi R, Berrebbah H, Djebar MR. Evaluation of toxicity of two pesticides: flucycloxuron and diflubenzuron on a cellular model, Paramecium sp. Commun Agric Appl Biol Sci. 2006;71(2 Pt A):83-90. PubMed PMID: 17390777.
2: Sun R, Wang Z, Li Y, Xiong L, Liu Y, Wang Q. Design, synthesis, and insecticidal evaluation of new benzoylureas containing amide and sulfonate groups based on the sulfonylurea receptor protein binding site for diflubenzuron and glibenclamide. J Agric Food Chem. 2013 Jan 23;61(3):517-22. doi: 10.1021/jf304468b. Epub 2013 Jan 10. PubMed PMID: 23305601.
3: Hami M, Taibi F, Soltani-Mazouni N. Effects of flucycloxuron, a chitin synthesis inhibitor, on reproductive events and thickness of chorion in mealworms. Commun Agric Appl Biol Sci. 2004;69(3):249-55. PubMed PMID: 15759421.
4: Sun R, Li Y, Xiong L, Liu Y, Wang Q. Design, synthesis, and insecticidal evaluation of new benzoylureas containing isoxazoline and isoxazole group. J Agric Food Chem. 2011 May 11;59(9):4851-9. doi: 10.1021/jf200395g. Epub 2011 Mar 25. PubMed PMID: 21438557.
5: Rouabhi R, Chagra A, Djebar-Berrebbah H, Djebar MR. The impact of flucycloxuron on eggs weight kinetic and hematological parameters of chicken (Gallus domesticus). Commun Agric Appl Biol Sci. 2007;72(2):143-50. PubMed PMID: 18399435.
6: Sun R, Lü M, Chen L, Li Q, Song H, Bi F, Huang R, Wang Q. Design, synthesis, bioactivity, and structure-activity relationship (SAR) studies of novel benzoylphenylureas containing oxime ether group. J Agric Food Chem. 2008 Dec 10;56(23):11376-91. doi: 10.1021/jf801901h. PubMed PMID: 18991456.
7: Qian M, Wu L, Zhang H, Xu M, Li R, Wang X, Sun C. Determination of 16 insect growth regulators in edible Chinese traditional herbs by liquid chromatography electrospray tandem mass spectrometry. Anal Bioanal Chem. 2012 Mar;402(7):2451-62. doi: 10.1007/s00216-011-5699-3. Epub 2012 Jan 20. PubMed PMID: 22271101.
8: Mommaerts V, Sterk G, Smagghe G. Hazards and uptake of chitin synthesis inhibitors in bumblebees Bombus terrestris. Pest Manag Sci. 2006 Aug;62(8):752-8. PubMed PMID: 16786494.
9: Van Leeuwen T, Van Pottelberge S, Tirry L. Comparative acaricide susceptibility and detoxifying enzyme activities in field-collected resistant and susceptible strains of Tetranychus urticae. Pest Manag Sci. 2005 May;61(5):499-507. PubMed PMID: 15657956.
10: Dommarco R, Santilio A, Fornarelli L, Rubbiani M. Simultaneous quantitative determination of thirteen urea pesticides at sub-ppb levels on a Zorbax SB-C18 column. J Chromatogr A. 1998 Nov 6;825(2):200-4. PubMed PMID: 9842721.
11: Moss SR. Herbicide-resistant weeds in Europe: the wider implications. Commun Agric Appl Biol Sci. 2004;69(3):3-11. PubMed PMID: 15759389.

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